molecular formula C33H18F6IrN3 B8203664 Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)

Cat. No.: B8203664
M. Wt: 762.7 g/mol
InChI Key: GFSFWLGQTIKUOK-UHFFFAOYSA-N
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Description

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) is a coordination compound that features iridium at its core, surrounded by three ligands of 2-(4,6-difluorophenyl)pyridine. This compound is known for its application as a blue phosphorescent emitter in organic light-emitting diodes (OLEDs) due to its high efficiency and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) typically involves the cyclometallation of 2-(4,6-difluorophenyl)pyridine with iridium trichloride (IrCl3). The reaction is carried out at elevated temperatures, around 205°C, in the presence of water, yielding the desired product with high purity . Further purification can be achieved through techniques such as flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .

Mechanism of Action

The mechanism by which Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) exerts its effects involves its ability to undergo energy transfer processes. In OLEDs, the compound absorbs energy and transitions to an excited state, which then decays to the ground state by emitting blue light. This process is facilitated by the high triplet state energy and low redox potential of the compound, preventing undesired redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) is unique due to the presence of fluorine atoms, which enhance its photophysical properties, making it highly efficient and stable as a blue emitter in OLEDs. Its ability to participate in various chemical reactions and its applications in different fields further highlight its versatility and importance .

Properties

InChI

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFWLGQTIKUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H18F6IrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Reactant of Route 2
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Reactant of Route 3
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Reactant of Route 4
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Reactant of Route 5
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Reactant of Route 6
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)

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